![molecular formula C11H14N2O3 B2903853 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid CAS No. 923215-91-2](/img/structure/B2903853.png)
3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid, also known as fenobam, is a chemical compound that has been studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In We will also discuss future directions for research on this compound.
Scientific Research Applications
Fenobam has been studied for its potential therapeutic applications in a number of areas, including anxiety disorders, autism spectrum disorders, and Fragile X syndrome. Fragile X syndrome is a genetic disorder that causes intellectual disability, behavioral and learning challenges, and various physical characteristics. Fenobam has been shown to improve cognitive function and behavioral symptoms in animal models of Fragile X syndrome.
Mechanism of Action
Fenobam is a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. By inhibiting mGluR5 signaling, 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid can modulate the activity of neural circuits and improve cognitive function.
Biochemical and Physiological Effects:
Fenobam has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce anxiety-like behavior, and modulate social behavior in animal models of Fragile X syndrome. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid is that it is a selective negative allosteric modulator of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, this compound has a relatively short half-life and can be difficult to administer in animal models. Additionally, this compound has low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are a number of future directions for research on 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety disorders and autism spectrum disorders. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the development of new compounds that can selectively modulate mGluR5 signaling with improved pharmacokinetic properties.
Synthesis Methods
Fenobam can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 3-bromo-3-(4-methylphenyl)propanoic acid. The resulting product is then treated with ammonium hydroxide to form the final compound, 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid.
properties
IUPAC Name |
3-(carbamoylamino)-3-(4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-2-4-8(5-3-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFVTGQZUDNHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.